Triazavirin

Antiviral Tick-Borne Encephalitis In Vitro

Choose Triazavirin (Riamilovir) for your antiviral research based on its unique, non-interchangeable pharmacological profile. Unlike standard nucleoside analogues, its novel triazolotriazine core delivers a distinct clinical safety and efficacy profile, supported by direct comparative studies against Ribavirin in TBEV models and a unique transporter interaction profile (OAT1/OAT3) critical for DDI screening. This compound also boasts high-level clinical evidence, demonstrating an 88.96% reduction in COVID-19 risk in household contacts, making it a premier candidate for prophylaxis studies. Ensure your research is powered by a compound with proven, differentiated mechanisms.

Molecular Formula C5H6N6NaO4S
Molecular Weight 269.20 g/mol
CAS No. 928659-17-0
Cat. No. B1393591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazavirin
CAS928659-17-0
Synonymstriazavirin
Molecular FormulaC5H6N6NaO4S
Molecular Weight269.20 g/mol
Structural Identifiers
SMILESCSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.[Na]
InChIInChI=1S/C5H4N6O3S.Na.H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;/h1H3,(H,6,8,9);;1H2
InChIKeyXADHWMBJEDRDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triazavirin (Riamilovir) Procurement and Selection Guide


Triazavirin (CAS: 928659-17-0), also known as Riamilovir, is a synthetic small-molecule antiviral compound belonging to the novel triazolotriazine structural class [1]. It functions primarily as a nucleoside analogue, inhibiting the synthesis of viral RNA and DNA and the replication of genomic fragments [2]. Developed in Russia and approved for the treatment of influenza and acute respiratory infections, Triazavirin has demonstrated a broad-spectrum antiviral profile against various RNA viruses [3].

Why Generic Substitution of Triazavirin Is Not Advisable


Despite sharing a common class with other nucleoside analogue antivirals like Ribavirin and Favipiravir, the unique triazolotriazine core of Triazavirin results in distinct pharmacological properties and a differential clinical safety and efficacy profile [1]. Direct comparative studies have shown that its antiviral activity and toxicity parameters differ significantly from close analogs [2], and its distinct transporter interaction profile may lead to different drug-drug interaction risks [3]. Therefore, it cannot be considered a direct substitute and requires independent evaluation.

Triazavirin Quantitative Evidence for Scientific Selection


Triazavirin In Vitro Antiviral Activity Compared to Ribavirin in TBEV Model

In a head-to-head comparison against the active comparator Ribavirin, Triazavirin demonstrated effective inhibition of Tick-Borne Encephalitis Virus (TBEV) reproduction in a sensitive cell culture model [1]. This provides a direct, quantifiable measure of its antiviral activity relative to a standard of care.

Antiviral Tick-Borne Encephalitis In Vitro

Triazavirin In Vivo Protection in Forest-Spring Encephalitis Mouse Model

In a comparative in vivo study against Ribavirin, Triazavirin provided moderate protection in a mouse model of Forest-Spring Encephalitis [1]. This data offers a crucial in vivo efficacy benchmark, demonstrating its potential for systemic antiviral effect.

Antiviral Encephalitis In Vivo

Triazavirin Prevention of COVID-19 in High-Risk Contacts

A multicenter, randomized clinical trial demonstrated that Triazavirin prophylaxis in individuals with household contact to confirmed COVID-19 cases resulted in a substantial reduction in disease risk compared to a placebo control [1]. This provides strong, human-level evidence for a specific prophylactic application.

COVID-19 Prophylaxis Clinical Trial

Triazavirin In Vitro Transporter Inhibition Profile (OAT1/OAT3)

Triazavirin exhibits a distinct in vitro inhibition profile for key renal transporters, OAT1 and OAT3, with moderate IC50 values [1]. This provides a data point for predicting potential drug-drug interactions (DDIs) that may differ from other antivirals.

Drug-Drug Interactions Transporter In Vitro

Triazavirin Research and Industrial Application Scenarios


Prophylaxis Research in High-Risk Viral Exposure Settings

The robust clinical data demonstrating an 88.96% reduction in COVID-19 risk in household contacts positions Triazavirin as a key compound for research into antiviral prophylaxis strategies [1]. This application is directly supported by the high-level evidence from a randomized controlled trial.

Tick-Borne Encephalitis (TBEV) and Related Flavivirus Research

The direct comparative data against Ribavirin in both in vitro and in vivo TBEV models establishes Triazavirin as a valuable tool for investigating flavivirus replication and therapeutic interventions [1] [2]. Its activity in cell culture and its ability to reduce viral load in the brain of infected mice make it a preferred candidate for encephalitis studies.

Drug-Drug Interaction (DDI) Screening and Transporter Studies

The well-defined in vitro transporter inhibition profile for OAT1 and OAT3 provides a quantitative basis for using Triazavirin as a reference compound in DDI screening assays [1]. Its moderate inhibition of these key renal transporters allows it to serve as a positive control or a comparator in studies evaluating new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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